4-Acetylbenzoyl chloride
Overview
Description
4-Acetylbenzoyl chloride is an organic compound with the molecular formula C9H7ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an acetyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of acetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Acetylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-acetylbenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
4-Acetylbenzoic Acid: Formed from hydrolysis.
4-Acetylbenzyl Alcohol: Formed from reduction.
Scientific Research Applications
4-Acetylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is used in the modification of biomolecules for studying their structure and function.
Medicinal Chemistry: It is involved in the synthesis of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism of action of 4-acetylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar structure but lacks the acetyl group.
4-Methylbenzoyl Chloride: Similar structure with a methyl group instead of an acetyl group.
4-Nitrobenzoyl Chloride: Similar structure with a nitro group instead of an acetyl group.
Uniqueness
4-Acetylbenzoyl chloride is unique due to the presence of both an acyl chloride and an acetyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-acetylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPDKLGPANSZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539873 | |
Record name | 4-Acetylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31076-84-3 | |
Record name | 4-Acetylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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